Cas no 1361690-89-2 (3',5'-Dichloro-4-fluoro-biphenyl-3-carboxaldehyde)

3',5'-Dichloro-4-fluoro-biphenyl-3-carboxaldehyde is a fluorinated and chlorinated biphenyl derivative featuring a reactive aldehyde functional group. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. Its distinct substitution pattern—combining chloro and fluoro groups—enhances its utility in cross-coupling reactions and as a building block for complex molecular architectures. The aldehyde group offers further functionalization potential, enabling condensation or nucleophilic addition reactions. High purity and consistent quality make it suitable for precision applications in research and industrial settings. Its stability under standard conditions ensures reliable handling and storage.
3',5'-Dichloro-4-fluoro-biphenyl-3-carboxaldehyde structure
1361690-89-2 structure
商品名:3',5'-Dichloro-4-fluoro-biphenyl-3-carboxaldehyde
CAS番号:1361690-89-2
MF:C13H7Cl2FO
メガワット:269.0984852314
CID:4993829

3',5'-Dichloro-4-fluoro-biphenyl-3-carboxaldehyde 化学的及び物理的性質

名前と識別子

    • 3',5'-Dichloro-4-fluoro-biphenyl-3-carboxaldehyde
    • インチ: 1S/C13H7Cl2FO/c14-11-4-9(5-12(15)6-11)8-1-2-13(16)10(3-8)7-17/h1-7H
    • InChIKey: WEOIKUXBVFHFCQ-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C=C(C=1)C1C=CC(=C(C=O)C=1)F)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 264
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 17.1

3',5'-Dichloro-4-fluoro-biphenyl-3-carboxaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A011007781-1g
3',5'-Dichloro-4-fluoro-biphenyl-3-carboxaldehyde
1361690-89-2 97%
1g
1,460.20 USD 2021-07-05
Alichem
A011007781-500mg
3',5'-Dichloro-4-fluoro-biphenyl-3-carboxaldehyde
1361690-89-2 97%
500mg
790.55 USD 2021-07-05
Alichem
A011007781-250mg
3',5'-Dichloro-4-fluoro-biphenyl-3-carboxaldehyde
1361690-89-2 97%
250mg
499.20 USD 2021-07-05

3',5'-Dichloro-4-fluoro-biphenyl-3-carboxaldehyde 関連文献

3',5'-Dichloro-4-fluoro-biphenyl-3-carboxaldehydeに関する追加情報

Professional Introduction to 3',5'-Dichloro-4-fluoro-biphenyl-3-carboxaldehyde (CAS No. 1361690-89-2)

3',5'-Dichloro-4-fluoro-biphenyl-3-carboxaldehyde is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number CAS No. 1361690-89-2, is a halogenated biphenyl derivative featuring a carboxaldehyde functional group. Its unique structural properties make it a valuable intermediate in the synthesis of various bioactive molecules, particularly those targeting complex biological pathways.

The significance of this compound lies in its potential applications across multiple domains of chemical biology. The presence of both chlorine and fluorine substituents on the biphenyl core enhances its reactivity and binding affinity, making it an attractive scaffold for drug discovery initiatives. Recent advancements in computational chemistry have enabled the precise modeling of interactions between this compound and biological targets, facilitating the design of novel therapeutic agents.

In the realm of medicinal chemistry, 3',5'-Dichloro-4-fluoro-biphenyl-3-carboxaldehyde has been explored as a precursor in the development of small-molecule inhibitors. Studies have demonstrated its utility in generating compounds that modulate enzymes involved in inflammatory responses and metabolic disorders. For instance, derivatives of this molecule have shown promise in preclinical trials for their ability to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the pathogenesis of chronic inflammatory diseases.

The incorporation of fluorine into the molecular structure is particularly noteworthy, as fluorine atoms can significantly influence the pharmacokinetic properties of a drug candidate. Fluorinated aromatic compounds often exhibit enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. This has led to a surge in research focused on fluorinated biphenyl derivatives as potential drug candidates.

Recent research has also highlighted the role of halogenated biphenyls in oncology research. The structural motif of 3',5'-Dichloro-4-fluoro-biphenyl-3-carboxaldehyde bears resemblance to several known antitumor agents, suggesting its potential as a lead compound for developing novel chemotherapeutic agents. Preliminary studies have indicated that certain derivatives exhibit inhibitory effects on kinases and other enzymes overexpressed in cancer cells, making them promising candidates for further investigation.

The synthesis of this compound involves multi-step organic transformations, requiring careful optimization to achieve high yields and purity. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the desired biphenyl core. The introduction of chlorine and fluorine substituents at specific positions demands precise control over reaction conditions to avoid unwanted side products.

The analytical characterization of 3',5'-Dichloro-4-fluoro-biphenyl-3-carboxaldehyde is critical to ensure its identity and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed for structural elucidation and purity assessment. These analytical methods provide comprehensive insights into the molecular structure and integrity of the compound.

In conclusion, 3',5'-Dichloro-4-fluoro-biphenyl-3-carboxaldehyde represents a fascinating compound with diverse applications in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a compelling candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play a crucial role in the discovery and design of next-generation therapeutic agents.

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